(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate
Overview
Description
(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is a piperidine derivative, characterized by the presence of an amino group and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-methylpiperidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce secondary amines .
Scientific Research Applications
(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl ester group may influence its solubility and stability. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (3S,5R)-3-amino-5-methylpiperidine-1-carboxylic acid
- (3S,5R)-3-amino-5-methylpiperidine-1-carboxamide
- (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate methyl ester
Uniqueness
(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is unique due to the presence of the tert-butyl ester group, which imparts specific chemical properties such as increased hydrophobicity and stability. This makes it distinct from other similar compounds and suitable for specific applications .
Properties
IUPAC Name |
tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLHWQMECGKRCY-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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